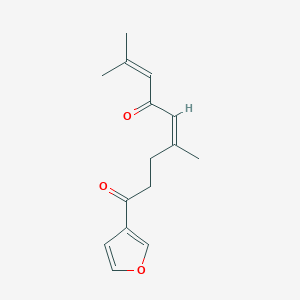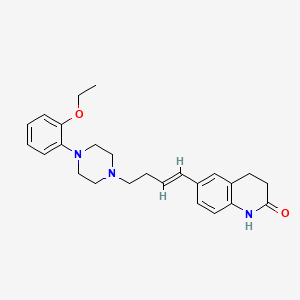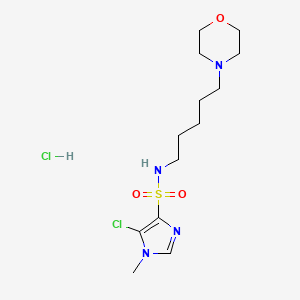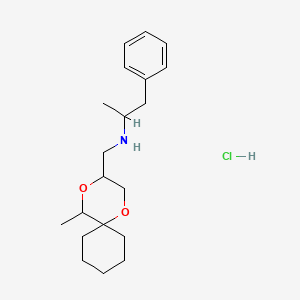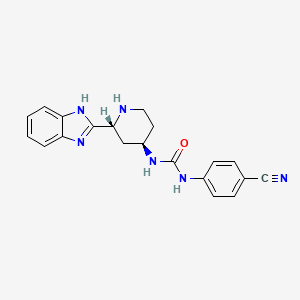
N-Desmethyl glasdegib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl glasdegib is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not suitable for intensive chemotherapy . This compound retains the core structure of glasdegib but lacks a methyl group, which can influence its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl glasdegib typically involves the demethylation of glasdegib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl glasdegib can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.
Reduction: Addition of hydrogen atoms, possibly converting ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl glasdegib has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of Hedgehog pathway inhibitors and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating stem cell behavior.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
Wirkmechanismus
N-Desmethyl glasdegib exerts its effects by inhibiting the Hedgehog signaling pathway, specifically targeting the smoothened (SMO) receptor. This inhibition prevents the activation of downstream signaling molecules, such as GLI transcription factors, which are involved in cell proliferation and survival . By blocking this pathway, this compound can reduce the growth and survival of cancer cells, particularly in AML .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glasdegib: The parent compound, used in the treatment of AML.
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: Similar to vismodegib, used for advanced basal cell carcinoma.
Uniqueness
N-Desmethyl glasdegib is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, glasdegib.
Eigenschaften
CAS-Nummer |
2222533-66-4 |
|---|---|
Molekularformel |
C20H20N6O |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C20H20N6O/c21-12-13-5-7-14(8-6-13)23-20(27)24-15-9-10-22-18(11-15)19-25-16-3-1-2-4-17(16)26-19/h1-8,15,18,22H,9-11H2,(H,25,26)(H2,23,24,27)/t15-,18-/m1/s1 |
InChI-Schlüssel |
YCKOMQLGYYEBHS-CRAIPNDOSA-N |
Isomerische SMILES |
C1CN[C@H](C[C@@H]1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1CNC(CC1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


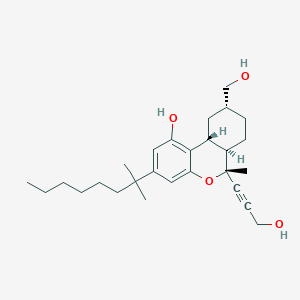
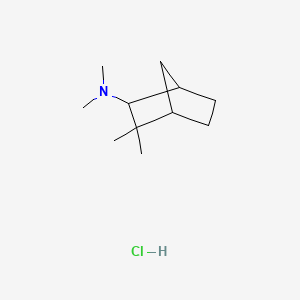
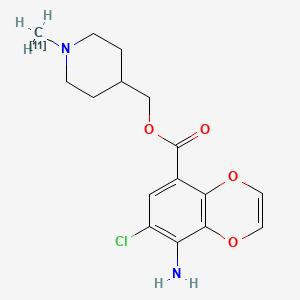

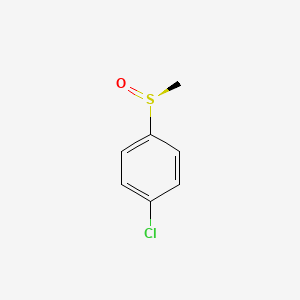
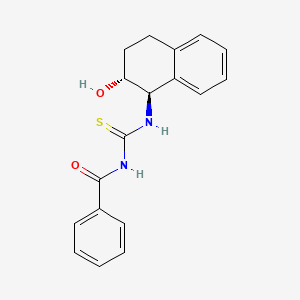
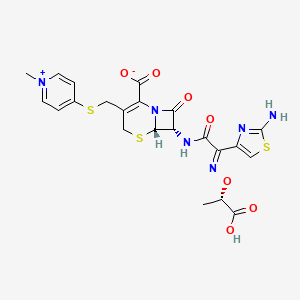


![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
